Cas no 2228493-91-0 (1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine)

1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine
- 1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine
- UJTZNIQDQZVSRD-UHFFFAOYSA-N
- 1-(2-naphthalen-2-yl-ethyl)-cyclopropylamine
- SCHEMBL1823464
- EN300-1834219
- 2228493-91-0
-
- インチ: 1S/C15H17N/c16-15(9-10-15)8-7-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10,16H2
- InChIKey: UJTZNIQDQZVSRD-UHFFFAOYSA-N
- ほほえんだ: NC1(CCC2C=CC3C=CC=CC=3C=2)CC1
計算された属性
- せいみつぶんしりょう: 211.136099547g/mol
- どういたいしつりょう: 211.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26Ų
1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834219-2.5g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1834219-0.25g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1834219-10.0g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 10g |
$5037.0 | 2023-05-25 | ||
Enamine | EN300-1834219-1.0g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 1g |
$1172.0 | 2023-05-25 | ||
Enamine | EN300-1834219-5.0g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 5g |
$3396.0 | 2023-05-25 | ||
Enamine | EN300-1834219-1g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1834219-10g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1834219-0.1g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1834219-5g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1834219-0.5g |
1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |
2228493-91-0 | 0.5g |
$1221.0 | 2023-09-19 |
1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
1-2-(naphthalen-2-yl)ethylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228493-91-0 and Product Name: 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine
The compound with the CAS number 2228493-91-0 and the product name 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a naphthalen-2-yl moiety and an ethylcyclopropan-1-amine substituent suggests a complex interplay of electronic and steric effects, which are crucial for understanding its biological activity and reactivity.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The cyclopropane ring, a three-membered saturated carbon structure, is known for its high ring strain, which can be exploited to enhance binding affinity and metabolic stability. When combined with an aromatic system like naphthalene, the resulting molecule may exhibit enhanced lipophilicity and improved bioavailability, making it a promising candidate for further investigation.
The 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine structure has been studied in the context of its potential role as a pharmacophore in various therapeutic pathways. Preliminary computational studies have indicated that this compound may interact with biological targets through multiple binding modes, including hydrogen bonding and hydrophobic interactions. Such versatility is highly desirable in drug design, as it can lead to the development of more robust and selective inhibitors.
One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The naphthalenyl group is frequently found in molecules that modulate central nervous system (CNS) activity. Additionally, the cyclopropane moiety has been shown to enhance penetration through the blood-brain barrier, a critical factor for CNS drugs. Recent studies have suggested that derivatives of this class may exhibit properties similar to known neuroactive compounds, warranting further exploration.
Furthermore, the ethylcyclopropan-1-amine component introduces a basic nitrogen atom, which can serve as a site for coordination with acidic residues on biological targets. This feature is particularly relevant in the design of enzyme inhibitors, where precise interaction with catalytic sites is essential. The combination of these structural elements suggests that this compound may exhibit inhibitory activity against various enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
In vitro studies have begun to shed light on the pharmacological profile of 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine. Initial assays have shown promising results in terms of binding affinity to certain protein targets, indicating that this compound may serve as a lead structure for further optimization. The high-throughput screening (HTS) data obtained from these studies have been instrumental in identifying key pharmacophoric elements that can be modified to enhance potency and selectivity.
The synthesis of this compound presents unique challenges due to the sensitivity of the cyclopropane ring and the complexity of the naphthalenyl substituent. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and stereoselective transformations, have been employed to construct this molecule efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also pave the way for scalable production if future clinical applications are pursued.
As research continues to evolve, so too does our understanding of how structural modifications can influence biological activity. The 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine scaffold offers a rich platform for medicinal chemists to explore new therapeutic avenues. By leveraging computational modeling and experimental validation, researchers aim to uncover novel derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
The integration of machine learning techniques into drug discovery has accelerated the identification of promising candidates like 1-(2-naphthyl)-ethylcyclopropylamine. Predictive models have been trained on large datasets containing known bioactive compounds, enabling rapid screening for potential hits based on structural features alone. This approach has already led to several high-confidence predictions regarding the biological activity of this compound, underscoring its significance as an area of active investigation.
In conclusion, 1-(2-naphthyl)-ethylcyclopropylamine (CAS No. 2228493-91) represents a compelling example of how structural complexity can translate into functional diversity in pharmaceuticals. Its unique combination of structural motifs positions it as a valuable tool for exploring new therapeutic modalities across multiple disease areas. As our understanding deepens through interdisciplinary collaboration between chemists, biologists, and computer scientists, compounds like this one are poised to make meaningful contributions to human health.
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